molecular formula C8H5ClF2N2O B14787350 Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)-

Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)-

Cat. No.: B14787350
M. Wt: 218.59 g/mol
InChI Key: OOTBMMWMCRIZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- is a chemical compound with the molecular formula C8H5ClF2N2O. This compound is characterized by the presence of an amino group, a chloro group, and a difluoromethoxy group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-hydroxybenzonitrile.

    Difluoromethylation: The hydroxy group is replaced with a difluoromethoxy group using difluoromethylation under nitrogen protection.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce benzoic acids .

Scientific Research Applications

Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzonitrile: Similar structure but lacks the difluoromethoxy group.

    3-Chloro-5-(difluoromethoxy)benzonitrile: Lacks the amino group.

    2-Amino-3-chlorobenzonitrile: Lacks the difluoromethoxy group.

Uniqueness

Benzonitrile, 2-amino-3-chloro-5-(difluoromethoxy)- is unique due to the presence of both the amino and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H5ClF2N2O

Molecular Weight

218.59 g/mol

IUPAC Name

2-amino-3-chloro-5-(difluoromethoxy)benzonitrile

InChI

InChI=1S/C8H5ClF2N2O/c9-6-2-5(14-8(10)11)1-4(3-12)7(6)13/h1-2,8H,13H2

InChI Key

OOTBMMWMCRIZIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.